molecular formula C7H2Cl2F3I B068870 1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene CAS No. 175205-56-8

1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene

Cat. No. B068870
M. Wt: 340.89 g/mol
InChI Key: RLCCFAVBZGICHD-UHFFFAOYSA-N
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Description

  • Introduction 1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene is a chemical compound with distinct characteristics due to its functional groups and molecular structure. Its analysis encompasses several aspects, including synthesis methods, molecular structure, chemical reactions, and both physical and chemical properties.

  • Synthesis Analysis

    • Synthesis methodologies for similar compounds, like 1,3,5-tris(hydrogensulfato) benzene and 1,3,5-tri- and 1,2,4,5-tetrasubstituted tin and mercury derivatives of benzene, involve reactions like condensation and substitutions, which might be analogous to the synthesis of 1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene (Karimi-Jaberi et al., 2012); (Rot et al., 2000).
  • Molecular Structure Analysis

    • The molecular structure of closely related compounds such as 1,3,5-tris(trifluoromethyl)benzene has been analyzed using methods like gas-phase electron diffraction and quantum chemical calculations, revealing insights into bond lengths and angles that are crucial for understanding the structural attributes of 1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene (Kolesnikova et al., 2014).
  • Chemical Reactions and Properties

    • Chemical reactions involving similar compounds, such as 1,2,4-Tris(trifluoromethyl)benzene, demonstrate selective lithiation and subsequent electrophilic substitution, which could be relevant for understanding the reactivity of 1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene (Schlosser et al., 1998).
  • Physical Properties Analysis

    • The physical properties of similar fluorinated benzene derivatives, such as electron mobility and thermal properties, have been studied, providing insights into the likely physical characteristics of 1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene (Komatsu et al., 2002).
  • Chemical Properties Analysis

    • The chemical properties, such as reactivity and stability, can be inferred from studies on similar compounds like regioselective synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[1,2,3]-Triazoles, which provide insights into the chemical behavior of fluorinated benzene derivatives (Hu et al., 2008).

Scientific Research Applications

  • Selective Lithiation and Electrophilic Substitution of Trifluoromethylbenzenes : 1,2,4-Tris(trifluoromethyl)benzene undergoes a quantitative hydrogen/metal exchange with lithium 2,2,6,6-tetramethylpiperidide, leading to 5-iodo-1,2,4-tris(trifluoromethyl)benzene. This compound allows for the preparation of 5-substituted derivatives through further reactions (Schlosser, Porwisiak, & Mongin, 1998).

  • Synthesis of 1H-[1,2,3]-Triazoles : A method for synthesizing 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-[1,2,3]-triazoles using (2-azido-1,3-dichloro-5-trifluoromethyl)benzene and terminal alkynes in the presence of a copper catalyst is reported. This process shows high regioselectivity (Hu, Zhang, Ding, Lei, & Zhang, 2008).

  • Trifluoromethylation of Arenes and Heteroarenes : Methyltrioxorhenium catalyzes the electrophilic trifluoromethylation of aromatic and heteroaromatic compounds using a hypervalent iodine reagent. This reaction shows a significant induction period and involves radical species (Mejía & Togni, 2012).

  • Synthesis of Pyrazol-5-ols : 1,3,5-Tris(hydrogensulfato) benzene is used as a catalyst for synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) through condensation reactions, offering advantages such as high yields and eco-friendly conditions (Karimi-Jaberi, Pooladian, Moradi, & Ghasemi, 2012).

  • Oxidations with Aqueous Hydrogen Peroxide : Bis[3,5-bis(trifluoromethyl)phenyl] diselenide forms benzene seleninic acid in situ, which is a highly reactive and selective catalyst for the oxidation of carbonyl compounds (ten Brink, Vis, Arends, & Sheldon, 2001).

  • Borylation of Arenes via C‒H/C‒F Bond Activation : A diazadiborinine derivative selectively activates C‒H and C‒F bonds in partially fluorinated arenes, facilitating borylation products under catalyst-free conditions (Su, Do, Li, & Kinjo, 2019).

  • Reactivity with Phenols : The hypervalent iodine electrophilic trifluoromethylation reagent shows preferential trifluoromethylation at the ortho- and para-positions of aromatic cores (Stanek, Koller, & Togni, 2008).

Safety And Hazards

The safety data sheet (SDS) for 1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene indicates that it may cause eye irritation and skin irritation. It may also be harmful if swallowed or absorbed through the skin .

properties

IUPAC Name

1,3-dichloro-2-iodo-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F3I/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCCFAVBZGICHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)I)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371640
Record name 1,3-dichloro-2-iodo-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene

CAS RN

175205-56-8
Record name 1,3-Dichloro-2-iodo-5-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175205-56-8
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Record name 1,3-dichloro-2-iodo-5-(trifluoromethyl)benzene
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Record name 175205-56-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DK Miller, CA Bailey, RE Sammelson - Synthesis, 2015 - thieme-connect.com
Phenylpyrazoles (or arylpyrazoles) are known to be extremely potent as noncompetitive inhibitors of the GABA-gated chloride channel on the GABA receptor. This project involves the …
Number of citations: 7 www.thieme-connect.com
J Zhan, H Zhao - arXiv preprint arXiv:1901.07003, 2019 - arxiv.org
Chemical information extraction is to convert chemical knowledge in text into true chemical database, which is a text processing task heavily relying on chemical compound name …
Number of citations: 3 arxiv.org
CA Bailey - 2009
Number of citations: 3

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